molecular formula C8H8BrNO2 B1289623 4-Bromo-2-methoxybenzamide CAS No. 812667-44-0

4-Bromo-2-methoxybenzamide

Cat. No. B1289623
CAS RN: 812667-44-0
M. Wt: 230.06 g/mol
InChI Key: IVYKCTGCJDBWMQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzamide is a chemical compound with the linear formula C8H8BrNO2 . It has a molecular weight of 230.06 .


Synthesis Analysis

A new synthesis of 4-bromo-2-methoxybenzaldehyde, which is a precursor to 4-Bromo-2-methoxybenzamide, has been reported . The process starts from 1,4 dibromo 2-fluorobenzene. First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C. After crystallization, this intermediate is reacted with methanol in the presence of potassium carbonate. Subsequently, 4-bromo-2-methoxy-benzaldehyde is crystallized .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methoxybenzamide can be represented by the InChI code: 1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

4-Bromo-2-methoxybenzamide is a powder with a melting point of 138-139°C .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-methoxybenzamide: is a valuable building block in organic synthesis. Its bromo and amide functional groups make it a versatile intermediate for constructing complex molecules. It can undergo various chemical reactions, including Suzuki coupling, which is used to form carbon-carbon bonds, essential in synthesizing pharmaceuticals, agrochemicals, and organic materials .

Nonlinear Optical Materials

Research indicates that related compounds, such as 4-bromo-2-methylbenzonitrile, have been studied for their nonlinear optical properties . By extension, 4-Bromo-2-methoxybenzamide could be explored for its potential in developing organic nonlinear optical materials, which are crucial for applications like optical switching, modulation, and telecommunication systems.

Antibacterial Agents

Benzamide derivatives have shown promising antibacterial activity. The structural framework of 4-Bromo-2-methoxybenzamide could be modified to enhance its efficacy against various bacterial strains, making it a potential candidate for developing new antibacterial agents .

Antioxidant Properties

The benzamide moiety is known to exhibit antioxidant properties. Therefore, 4-Bromo-2-methoxybenzamide could be utilized in research focused on combating oxidative stress-related diseases by scavenging free radicals and chelating metal ions .

Drug Discovery

As a benzamide derivative, 4-Bromo-2-methoxybenzamide can be a precursor in the synthesis of various drugs. Its molecular structure allows for modifications that can lead to the development of novel therapeutic agents with potential applications in treating diseases like cancer, hypercholesterolemia, and inflammation .

Material Science

In material science, 4-Bromo-2-methoxybenzamide can be used to create polymers and coatings with specific properties. Its ability to participate in polymerization reactions can lead to materials with unique thermal, electrical, or mechanical properties, useful in electronics, packaging, and biomedical devices .

Safety and Hazards

The safety information available indicates that 4-Bromo-2-methoxybenzamide is potentially hazardous. It is classified under the GHS07 pictogram with the signal word "Warning" .

properties

IUPAC Name

4-bromo-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYKCTGCJDBWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594034
Record name 4-Bromo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxybenzamide

CAS RN

812667-44-0
Record name 4-Bromo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromo-2-methoxybenzoate (2.66 g, 10.85 mmol), 28% ammonium hydroxide (25 mL, 642 mmol) and ammonium chloride (2.0 g, 37.4 mmol) was stirred at RT for 20 min and then at 50° C. Once the material converted forms to an oil (ca. 20 min), the mixture was cooled to RT and more ammonium hydroxide (25 mL, 642 mmol) and ammonium chloride (2.0 g, 37.4 mmol) were added. Upon completion of addition, the reaction mixture was stirred at RT overnight. After this time, the mixture was heated to reflux in an open flask to drive off the excess ammonia and then cooled to RT. The mixture was neutralized with conc. HCl and then extracted with ethyl acetate. The extract was dried (Na2SO4) and then concentrated to give a residue. The residue was purified by flash chromatography (40 g silica gel cartridge; EtOAc/Hex) to give 4-bromo-2-methoxybenzamide (510 mg, 2.22 mmol, 20% yield) as a white solid.
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2.66 g
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25 mL
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2 g
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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